![molecular formula C23H18O5 B14596659 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate CAS No. 61595-18-4](/img/structure/B14596659.png)
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate typically involves the reaction of naphthalene derivatives with phenylene diacetate under specific conditions. One common method involves the use of a linker mode approach under reflux conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature control and reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can offer advantages in terms of reaction speed and yield. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex aromatic compounds, while reduction reactions may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in the study of biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals
Wirkmechanismus
The mechanism by which 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate include:
Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Phenylene diacetate derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
61595-18-4 |
|---|---|
Molekularformel |
C23H18O5 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[3-acetyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5/c1-15(24)27-19-11-12-21(23(14-19)28-16(2)25)22(26)13-10-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3 |
InChI-Schlüssel |
LZSNQDVISIHUAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
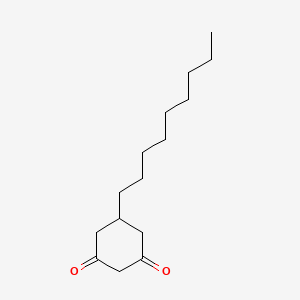
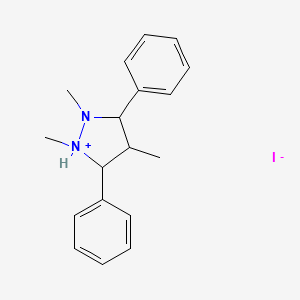
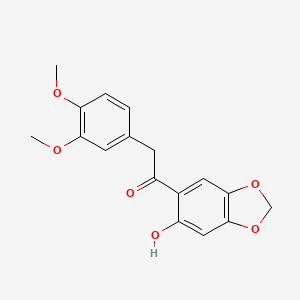
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
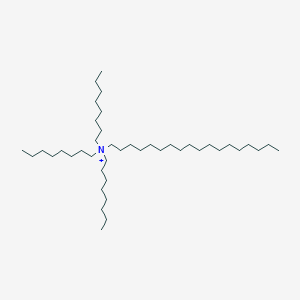
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
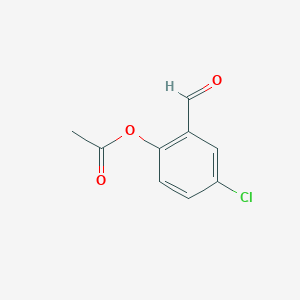
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
